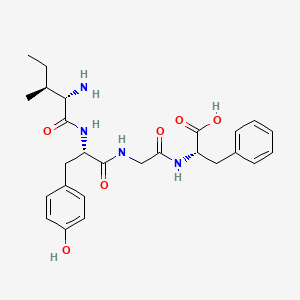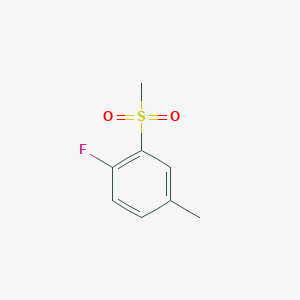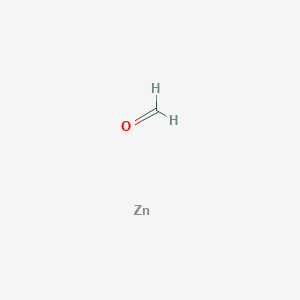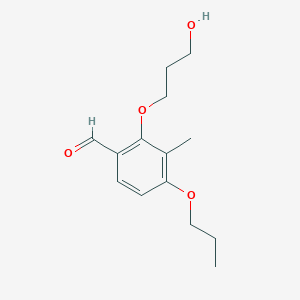![molecular formula C12H16O B14209778 Benzene, [2-(1-methylethoxy)-2-propenyl]- CAS No. 827615-87-2](/img/structure/B14209778.png)
Benzene, [2-(1-methylethoxy)-2-propenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [2-(1-methylethoxy)-2-propenyl]- is an organic compound with the molecular formula C10H12O. It is also known by other names such as isopropyl phenyl ether. This compound is characterized by the presence of a benzene ring substituted with a 2-(1-methylethoxy)-2-propenyl group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2-(1-methylethoxy)-2-propenyl]- can be achieved through several methods. One common approach involves the reaction of benzene with isopropyl alcohol in the presence of an acid catalyst to form isopropyl benzene. This intermediate can then undergo further reactions to introduce the 2-propenyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, [2-(1-methylethoxy)-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, [2-(1-methylethoxy)-2-propenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, [2-(1-methylethoxy)-2-propenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted products. This reaction mechanism is crucial for its various applications in synthesis and research.
Comparison with Similar Compounds
Similar Compounds
Benzene, 2-methoxy-1-methyl-4-(1-methylethyl)-: Similar in structure but with a methoxy group instead of a methylethoxy group.
Benzene, (2-methyl-1-propenyl)-: Similar in having a propenyl group but differs in the position and type of substituents.
Uniqueness
Benzene, [2-(1-methylethoxy)-2-propenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
827615-87-2 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-propan-2-yloxyprop-2-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-10(2)13-11(3)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
JRHDWLWYOSGFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
![(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol](/img/structure/B14209697.png)
![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14209738.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)
![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)





![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)-](/img/structure/B14209790.png)
